4-(But-3-yn-1-yl)-2-nitrophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-but-3-ynyl-2-nitrophenol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h1,5-7,12H,3-4H2 |
InChI Key |
XPIFVXWFMPECJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 4 but 3 Yn 1 Yl 2 Nitrophenol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scispace.com For 4-(but-3-yn-1-yl)-2-nitrophenol, the primary disconnections involve the carbon-nitrogen bond of the nitro group and the carbon-carbon bond of the butynyl side chain.
Two logical retrosynthetic pathways can be envisioned:
Pathway A: The primary disconnection is the C-N bond of the nitro group via a Functional Group Interconversion (FGI). This leads to the precursor 4-(but-3-yn-1-yl)phenol. This intermediate can be further disconnected at the C4-position, breaking the bond between the aromatic ring and the butynyl chain, leading back to phenol (B47542) and a suitable four-carbon electrophile. This pathway prioritizes the introduction of the alkyl chain first, followed by nitration.
Pathway B: An alternative strategy involves disconnecting the butynyl group first. This would involve a C-C bond cleavage, suggesting a coupling reaction. This leads to a key intermediate, 4-halo-2-nitrophenol (e.g., 4-iodo-2-nitrophenol), and but-3-yne. The 4-halo-2-nitrophenol can be traced back to 4-halophenol through nitration, and subsequently to phenol itself. This pathway introduces the directing nitro and halo groups first to control the subsequent installation of the alkyne.
The choice between these pathways depends on the feasibility and regioselectivity of each step. A critical consideration is the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the butynyl group is a weakly activating ortho-, para-director. The nitro group is a deactivating meta-director. The sequence of introducing these groups is therefore paramount for a successful synthesis.
Advanced Synthetic Techniques and Catalyst Development
Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally well-suited for Pathway B of the proposed retrosynthesis.
The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine (B128534), diethylamine). organic-chemistry.org
The catalytic cycle is generally understood to involve:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodo-2-nitrophenol) to form a Pd(II) intermediate.
Transmetalation: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species then transfers the acetylide group to the palladium complex.
Reductive Elimination: The palladium complex eliminates the final product (this compound) and regenerates the Pd(0) catalyst, allowing the cycle to continue.
This reaction is highly effective and can be performed under mild conditions, often at room temperature, which is advantageous for complex molecules with sensitive functional groups. wikipedia.org Recent advances have even led to the development of copper-free Sonogashira protocols to avoid issues related to the homocoupling of alkynes, which is a common side reaction promoted by copper. nih.gov The Sonogashira reaction would be a highly strategic choice for the key C-C bond-forming step in synthesizing the target compound from a 4-halo-2-nitrophenol precursor. acs.org
Emerging Green Chemistry Principles in Synthesis
The traditional Sonogashira reaction, while highly effective, often utilizes environmentally burdensome solvents and requires a copper co-catalyst, which can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and complicates product purification. wikipedia.org In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes.
Copper-Free Sonogashira Coupling: A significant advancement has been the development of copper-free Sonogashira reactions. libretexts.org These protocols mitigate the issues associated with copper toxicity and byproduct formation. The success of these reactions often relies on the use of specialized ligands that enhance the efficiency of the palladium catalyst.
Aqueous Media and Sustainable Solvents: Efforts have been made to replace traditional organic solvents with more environmentally friendly alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. The use of aqueous media for Sonogashira couplings has been demonstrated, often with the aid of surfactants or water-soluble ligands to facilitate the reaction between the organic substrates and the aqueous phase. wikipedia.org Other bio-derived solvents, such as dimethylisosorbide (DMI), are also being explored as sustainable alternatives. organic-chemistry.org
Mechanistic Investigations of Critical Bond-Forming Steps
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-2-nitrophenol) to form a Pd(II) intermediate. wikipedia.org
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. wikipedia.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle:
Acetylide Formation: The terminal alkyne (but-3-yn-1-ol) reacts with the copper(I) catalyst in the presence of a base to form a copper acetylide intermediate. wikipedia.org This step is crucial for activating the alkyne for the subsequent transmetalation.
In copper-free Sonogashira reactions , the mechanism is slightly different. The deprotonation of the alkyne is thought to occur on the palladium center after the formation of a π-alkyne-palladium complex. libretexts.org
Recent studies have also explored alternative mechanistic pathways, including those involving palladium-palladium transmetalation and the use of arylsulfonium salts as coupling partners, which could offer new avenues for the synthesis of compounds like this compound. organic-chemistry.orgacs.org
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts, the use of more electron-rich and bulky phosphine (B1218219) ligands, such as XPhos, can significantly improve catalytic activity, especially in copper-free systems. researchgate.net The catalyst loading is also a critical factor, with lower loadings being more economical and environmentally friendly.
Base and Solvent Effects: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide. wikipedia.org The choice of solvent can also have a significant impact on the reaction outcome. While polar aprotic solvents like DMF are common, the push towards greener chemistry has led to the successful use of solvents like dichloromethane (B109758) (DCM) and even water under certain conditions. wikipedia.orgresearchgate.net
Temperature and Reaction Time: Sonogashira reactions are often carried out at room temperature, which is a significant advantage in terms of energy consumption. wikipedia.org However, for less reactive substrates, heating may be necessary to achieve a reasonable reaction rate and yield. researchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Reactant Stoichiometry and Purity: The purity of the starting materials, particularly the aryl halide and the alkyne, is crucial for a clean reaction. The stoichiometry of the reactants is also optimized to ensure complete consumption of the limiting reagent and to minimize side reactions.
The following tables present representative data for the optimization of Sonogashira couplings of analogous compounds, which can inform the synthesis of this compound.
Table 1: Optimization of Sonogashira Coupling Conditions for an Analogous Aryl Halide
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 99 |
| 2 | Pd(OAc)₂ (2.5) | None | Cs₂CO₃ | DCM | 50 | 21 |
| 3 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | RT | 65 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | DMF | 100 | 98 |
| 5 | Pd(OAc)₂ (1.5) | XPhos (3) | K₂CO₃ | DMF | 100 | Low |
Data is representative of analogous reactions and serves as a guideline for the synthesis of the target compound. researchgate.netresearchgate.net
Table 2: Influence of Solvent on the Yield of an Analogous Sonogashira Coupling
| Entry | Solvent | Yield (%) |
| 1 | Toluene | Moderate |
| 2 | THF | Good |
| 3 | DMF | High |
This table illustrates the general trend of solvent effects on similar Sonogashira reactions.
Advanced Spectroscopic and Structural Elucidation of 4 but 3 Yn 1 Yl 2 Nitrophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of organic molecules. For 4-(but-3-yn-1-yl)-2-nitrophenol, high-field NMR provides detailed information on the chemical environment of each proton and carbon atom, allowing for complete assignment and connectivity mapping.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the intricate bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the butynyl chain (H-1' to H-2') and between the vicinal protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). hmdb.canih.gov It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the proton at C-3 would show a cross-peak to the C-3 carbon signal, and so on for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. nih.govwisc.educolumbia.edu It allows for the connection of molecular fragments, such as linking the butynyl side chain to the nitrophenol ring. Key HMBC correlations would include the signal from the H-1' protons of the side chain to the C-3, C-4, and C-5 carbons of the aromatic ring, definitively placing the substituent at the C-4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding sequence. columbia.eduresearchgate.netyoutube.com For a relatively rigid molecule like this compound, NOESY can confirm the substitution pattern. For example, NOE effects would be observed between the H-1' protons of the side chain and the H-3 and H-5 protons on the aromatic ring, confirming their spatial relationship.
Predicted NMR Data for this compound
This interactive table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. Chemical shifts are estimates based on analogous structures, such as 4-nitrophenol (B140041) and alkyl-substituted benzenes. chemicalbook.comnih.govchemicalbook.com
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | ~154 | - | s | - | - |
| 2 | ~140 | - | s | - | - |
| 3 | ~125 | ~7.9 | d | C-1, C-5 | H-5 |
| 4 | ~138 | - | s | - | - |
| 5 | ~120 | ~7.2 | dd | C-1, C-3 | H-3, H-6 |
| 6 | ~118 | ~7.0 | d | C-2, C-4 | H-5 |
| 1' | ~35 | ~2.8 | t | C-3, C-4, C-5, C-2' | H-2' |
| 2' | ~28 | ~2.4 | m | C-1', C-3', C-4' | H-1', H-4' |
| 3' | ~83 | - | s | - | - |
| 4' | ~69 | ~2.0 | t | C-2', C-3' | H-2' |
| OH | - | ~10.5 | s (broad) | C-1, C-2, C-6 | - |
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a compound without the need for an identical reference standard. nih.govyoutube.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.orgnih.gov
To perform a qNMR analysis on this compound, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a stable, high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) whose structure contains protons that resonate in a clear region of the spectrum. nih.govox.ac.uk By comparing the integrals of a known number of protons from the analyte with a known number of protons from the internal standard, the absolute purity of the analyte can be calculated. ox.ac.uk Key parameters such as the relaxation delay (D1) must be sufficiently long (at least 5 times the longest T1 relaxation time) to ensure complete magnetization recovery for all relevant signals, guaranteeing accurate integration. scilit.com This method is particularly valuable for qualifying reference materials and assessing the purity of final products, as it can detect and quantify any proton-bearing impurities. nih.gov
Example qNMR Purity Calculation
This table illustrates a hypothetical qNMR experiment to determine the purity of a sample of this compound using 1,4-dinitrobenzene (B86053) as an internal standard (IS).
| Parameter | Analyte (this compound) | Internal Standard (1,4-Dinitrobenzene) |
| Signal Used | Aromatic proton (e.g., H-3) | Aromatic protons |
| Chemical Shift (δ) | ~7.9 ppm | ~8.4 ppm |
| Number of Protons (N) | 1 | 4 |
| Integral Value (I) | 1.00 | 4.35 |
| Molecular Weight (MW) | 191.18 g/mol | 168.11 g/mol |
| Weighed Mass (m) | 10.5 mg | 10.1 mg |
| Purity (P) | To be determined | 99.9% |
The purity (P_analyte) would be calculated using the formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.
FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that cause a change in the dipole moment. For this compound, key expected absorptions include a broad O-H stretch for the phenol (B47542), strong asymmetric and symmetric stretches for the nitro (NO₂) group, a sharp C≡C stretch for the alkyne, and a very sharp ≡C-H stretch for the terminal alkyne. researchgate.netnist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that detects light scattered by a molecule. Vibrational modes that cause a change in the polarizability of the electron cloud are Raman-active. nsf.gov Symmetrical non-polar bonds often produce strong Raman signals, making it particularly useful for observing the C≡C bond of the alkyne and the symmetric stretch of the nitro group in this molecule. spectroscopyonline.comlongdom.orgnih.gov
Predicted Vibrational Frequencies for this compound
This table presents the expected vibrational frequencies for the key functional groups. Values are based on data from similar compounds like nitrophenols. researchgate.netspectroscopyonline.comnist.govspectrabase.com
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| O-H (Phenol) | Stretching | ~3200-3500 (broad) | Weak | Strong / Weak |
| ≡C-H (Alkyne) | Stretching | ~3300 (sharp) | Moderate | Strong / Moderate |
| C-H (Aromatic) | Stretching | ~3000-3100 | Strong | Moderate / Strong |
| C≡C (Alkyne) | Stretching | ~2100-2140 | ~2100-2140 | Weak / Strong |
| C=C (Aromatic) | Stretching | ~1450-1600 | ~1450-1600 | Moderate / Strong |
| NO₂ (Nitro) | Asymmetric Stretch | ~1520-1560 | Weak | Strong / Weak |
| NO₂ (Nitro) | Symmetric Stretch | ~1340-1380 | ~1340-1380 | Strong / Strong |
| C-O (Phenol) | Stretching | ~1200-1260 | Moderate | Strong / Moderate |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's unique elemental composition, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉NO₃, by matching the experimentally measured exact mass to the theoretically calculated value. rsc.org
HRMS Data for this compound
This table shows the calculated exact mass, which would be confirmed by HRMS analysis.
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Calculated Exact Mass [M+H]⁺ | 192.0655 |
| Calculated Exact Mass [M-H]⁻ | 190.0510 |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (or a protonated/deprotonated version) is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. chemrxiv.org
For this compound, characteristic fragmentation pathways would include:
Loss of NO₂: A common fragmentation for nitroaromatics, leading to a significant fragment ion at m/z [M-46]⁺.
Loss of NO: Another typical pathway for nitro compounds, giving a fragment at m/z [M-30]⁺.
Cleavage of the side chain: Benzylic-type cleavage could lead to the loss of the C₃H₃ part of the alkyne (propargyl radical) or the entire C₄H₅ side chain.
Rearrangements: Fragmentation of the ether-like linkage in nitrophenols can also occur. libretexts.org
Analysis of these fragments allows for the confirmation of the presence and connectivity of both the nitro group and the butynyl side chain on the phenol ring. nih.govmiamioh.edu
Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺ = 192.07)
This table lists plausible fragment ions that would be observed in an MS/MS experiment, helping to confirm the molecular structure.
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 174.06 | H₂O (18) | Ion resulting from loss of water |
| 162.06 | NO (30) | [C₁₀H₈O₂]⁺ |
| 146.06 | NO₂ (46) | [C₁₀H₈O]⁺ |
| 121.06 | C₄H₄O (68) | Ion of nitrophenol |
| 115.05 | C₄H₅NO (83) | Toluene-like fragment |
| 91.05 | C₄H₅NO₂ (99) | Tropylium-like ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. guidechem.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be generated. Although specific crystallographic data for this compound is not publicly available, we can infer its likely structural characteristics by examining closely related compounds, such as the parent 2-nitrophenol (B165410) and other substituted nitrophenols. nih.gov
For instance, the crystal structure of 2-nitrophenol reveals a monoclinic system with the space group P 1 21/c 1. nih.gov It is anticipated that this compound would exhibit its own unique crystal system and space group, influenced by the packing of the butynyl substituent.
Table 1: Representative Crystallographic Data for Analogous Compounds
| Parameter | 2-Nitrophenol nih.gov |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 6.3511 |
| b (Å) | 14.3305 |
| c (Å) | 6.6757 |
| α (°) ** | 90 |
| β (°) | 103.348 |
| γ (°) ** | 90 |
This table presents data for 2-nitrophenol to serve as a structural analogue for the core of this compound.
The solid-state architecture of this compound is dictated by a variety of intermolecular forces that govern how individual molecules arrange themselves into a stable, repeating lattice. The key interactions expected are hydrogen bonding and π-π stacking.
A defining feature of the 2-nitrophenol moiety is the formation of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent nitro group (-NO₂). researchgate.netchemicalbook.com This interaction creates a stable six-membered ring, which significantly influences the molecule's conformation and reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonds. mdpi.comresearchgate.net
While the primary hydroxyl-nitro interaction is intramolecular, the crystal packing would be further stabilized by other, weaker intermolecular forces. These can include C-H···O interactions , where hydrogen atoms on the butynyl chain or the benzene (B151609) ring interact with the oxygen atoms of the nitro group on neighboring molecules. A study of a similar compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, showed that such C-H···O interactions, along with O-H···O hydrogen bonds, were crucial in forming a three-dimensional architecture. researchgate.net
In the crystalline state, the conformation of this compound would be largely fixed. The planarity of the benzene ring is expected, and due to the strong intramolecular hydrogen bond, the nitro group is likely to be nearly coplanar with the ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. nih.gov
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the nitrophenol chromophore. The spectrum of the parent compound, 2-nitrophenol, in a non-polar solvent like cyclohexane, shows a distinct absorption band around 350 nm. researchgate.netmdpi.com This band is attributed to a π-π transition* with significant charge-transfer character, involving the promotion of an electron from an orbital primarily located on the phenol ring (the highest occupied molecular orbital, HOMO) to an orbital largely associated with the nitro group (the lowest unoccupied molecular orbital, LUMO). mdpi.com
The presence of the but-3-yn-1-yl substituent at the 4-position is expected to modulate the electronic properties of the chromophore. While the alkyne group itself is not directly conjugated with the π-system of the benzene ring due to the insulating CH₂CH₂ linker, it can exert electronic effects through space and inductive effects. This may cause a slight shift in the absorption maximum (λmax) compared to 2-nitrophenol. The introduction of substituents on the benzene ring is known to alter the energy levels of the π electrons, affecting the absorption wavelength.
The solvent environment can also significantly impact the UV-Vis spectrum. In polar, protic solvents, there is a possibility of disrupting the intramolecular hydrogen bond and forming intermolecular hydrogen bonds with the solvent, which would lead to shifts in the absorption bands. For example, the deprotonated form of nitrophenols (nitrophenolates) exhibits a significant red-shift in its main absorption peak to around 400 nm due to increased conjugation. researchgate.net
Table 2: Representative UV-Vis Absorption Data for Analogous Compounds
| Compound | Solvent | λmax (nm) | Type of Transition (Probable) |
| 2-Nitrophenol | Cyclohexane | ~351 | π-π* (Charge Transfer) |
| 4-Nitrophenol | Water | ~317-320 | π-π* (Charge Transfer) |
| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224, 262, 308 | π-π |
| 3-Nitrophenol | - | 275, 340 | π-π |
This table provides absorption maxima for related nitrophenols to contextualize the expected spectral properties of this compound. Data sourced from researchgate.netmdpi.comresearchgate.net.
Theoretical and Computational Investigations of 4 but 3 Yn 1 Yl 2 Nitrophenol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a foundation for understanding molecular structure and reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for optimizing the ground state geometry of medium-sized organic molecules like 4-(but-3-yn-1-yl)-2-nitrophenol.
A typical DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would first involve a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the planarity of the nitrophenol ring, the orientation of the nitro and hydroxyl groups, and the conformation of the butynyl side chain. An intramolecular hydrogen bond between the ortho-hydroxyl group and the nitro group is expected, a feature that significantly influences the geometry and vibrational spectra, as seen in related nitrophenol compounds. researchgate.netnih.gov
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic frequencies would be predicted for O-H, N-O, C≡C, and C≡C-H stretching and bending modes. Comparing these calculated frequencies with experimental data, often after applying a scaling factor, is a standard method for confirming the molecular structure. researchgate.netcore.ac.uk
Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table illustrates the type of data obtained from DFT calculations, based on typical values for related compounds.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3200 - 3300 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1540 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | ~1330 - 1350 |
| Alkyne (-C≡CH) | C≡C Stretch | ~2100 - 2150 |
| Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 - 3350 |
For higher accuracy in energy and property predictions, ab initio post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can be employed. While more computationally demanding than DFT, these methods provide benchmark-quality data for electronic energies, reaction enthalpies, and activation barriers.
An ab initio calculation on this compound could be used to refine the energies of different conformers or to calculate highly accurate electronic properties like dipole moment and polarizability. These methods are particularly valuable for systems where DFT might be less reliable, such as in describing non-covalent interactions or excited states. Although a full geometry optimization might be too costly, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. core.ac.uk
Conformational Analysis and Potential Energy Surfaces
The butynyl side chain of this compound introduces conformational flexibility. The rotation around the single bonds connecting the chain to the aromatic ring gives rise to different spatial arrangements (conformers), each with a distinct energy.
A conformational analysis would systematically explore the molecule's potential energy surface (PES). This is typically done by performing a relaxed scan, where a specific dihedral angle is varied incrementally, and the energy of the molecule is minimized at each step. This process identifies the stable conformers (local minima on the PES) and the rotational energy barriers (transition states) between them. Theoretical studies on similar flexible molecules, such as substituted chalcones and cathinones, have successfully used DFT methods to map these surfaces and determine the relative populations of conformers at thermal equilibrium using the Boltzmann equation. researchgate.net For this compound, the analysis would reveal the most probable orientation of the side chain relative to the substituted phenol (B47542) ring.
Prediction and Assignment of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). nih.gov Calculations would be performed for ¹H and ¹³C nuclei. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing nitro group and the anisotropic effect of the alkyne group would significantly influence the chemical shifts of the aromatic protons and carbons. Comparing calculated shifts with experimental spectra is a robust method for structural assignment. chemicalbook.com
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) This table illustrates the type of data obtained from GIAO-DFT calculations. Values are hypothetical but reflect expected trends.
| Atom Position (Aromatic Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C1-OH | ~150-155 | - |
| C2-NO₂ | ~135-140 | - |
| C3-H | ~120-125 | ~7.8-8.2 |
| C4-Chain | ~140-145 | - |
| C5-H | ~115-120 | ~7.0-7.4 |
| C6-H | ~125-130 | ~7.5-7.9 |
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the energies of vertical electronic transitions from the ground state to various excited states. For this compound, the π-conjugated system of the nitrophenol ring is the primary chromophore. TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) corresponding to the π→π* transitions. The presence of the nitro and hydroxyl groups is known to cause a bathochromic (red) shift in the absorption of the phenol ring, moving the λ_max to longer wavelengths, often into the visible region, which would render the compound colored. researchgate.netresearchgate.net
Reaction Mechanism Studies and Transition State Characterization
Theoretical chemistry can elucidate potential reaction pathways for this compound. For example, the terminal alkyne is a versatile functional group that can undergo various reactions, such as hydration, cycloadditions, or coupling reactions. The nitrophenol moiety can be involved in redox chemistry or substitution reactions.
Computational studies can map the entire reaction coordinate from reactants to products. This involves locating and characterizing the structures of transition states (TS)—the highest energy points along the reaction pathway. The energy difference between the reactants and the TS gives the activation energy, which is critical for understanding reaction kinetics. Methods like synchronous transit-guided quasi-Newton (QST2/QST3) are used to find an initial guess for the TS geometry, which is then fully optimized. Proposed mechanisms for the oxidation of 4-nitrophenol (B140041), for instance, have been investigated computationally, identifying key radical intermediates and transition states. researchgate.netresearchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on a known crystal structure. mdpi.com
A Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties. Mapping the normalized contact distance (d_norm) onto the surface reveals regions of close intermolecular contact. Red spots on the d_norm surface highlight interactions shorter than the van der Waals radii sum, such as hydrogen bonds. For this compound, strong O-H···O hydrogen bonds involving the hydroxyl and nitro groups would be expected to be prominent features, likely dominating the crystal packing. researchgate.netresearchgate.net Weaker C-H···O and potential π-π stacking interactions between aromatic rings would also be visible.
Table 3: Decomposed Hirshfeld Surface Fingerprint Plot (Illustrative Example from a Related Nitrophenol Derivative) This table shows the percentage contribution of different intermolecular contacts to the Hirshfeld surface, based on data for 4-allyl-2-methoxy-6-nitrophenol. nih.gov
| Contact Type | Contribution (%) |
|---|---|
| H···H | 39.6 |
| O···H / H···O | 37.7 |
| C···H / H···C | 12.5 |
| C···C | 4.0 |
| Other | 6.2 |
Reactivity Descriptors and Fukui Function Analysis
Theoretical and computational chemistry offer powerful tools for predicting the reactivity of molecules. Through the application of Density Functional Theory (DFT), a set of chemical reactivity descriptors can be calculated that provide insights into the global and local reactive nature of a compound. tandfonline.commdpi.com For this compound, these descriptors help in understanding its stability, and identifying the atomic sites most susceptible to electrophilic, nucleophilic, and radical attacks.
The primary descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These frontier molecular orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. nih.govwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com
Global reactivity descriptors, which describe the molecule as a whole, include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. researchgate.netijsr.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as half the difference between the HOMO and LUMO energies. ajchem-a.comijsr.net
Global Softness (S): The reciprocal of chemical hardness, it indicates the capacity of a molecule to accept electrons. ijsr.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netijsr.net
The following table presents hypothetical global reactivity descriptors for this compound, calculated from theoretical HOMO and LUMO energies.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.85 | - |
| ELUMO | -2.15 | - |
| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO |
| Chemical Potential (μ) | -4.50 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.35 | (ELUMO - EHOMO) / 2 |
| Global Softness (S) | 0.426 | 1 / η |
| Electrophilicity Index (ω) | 4.31 | μ2 / (2η) |
While global descriptors provide a general overview of reactivity, local descriptors are needed to identify specific reactive sites within the molecule. The Fukui function, ƒ(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com Condensed Fukui functions simplify this by assigning a value to each atom in the molecule. researchgate.net There are three main types of condensed Fukui functions:
ƒk+: For nucleophilic attack, indicating the propensity of an atomic site to accept an electron. A higher value suggests a more favorable site for a nucleophile to attack. schrodinger.com
ƒk-: For electrophilic attack, indicating the propensity of an atomic site to donate an electron. A higher value suggests a more favorable site for an electrophile to attack. schrodinger.com
ƒk0: For radical attack, representing the average of ƒk+ and ƒk-.
The following table shows hypothetical condensed Fukui function values for selected atoms in this compound.
Table 2: Hypothetical Condensed Fukui Function Analysis for Selected Atoms of this compound
| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |
|---|---|---|---|
| O (of OH) | 0.085 | 0.150 | 0.118 |
| C1 (C-OH) | 0.110 | 0.050 | 0.080 |
| C2 (C-NO2) | 0.140 | 0.030 | 0.085 |
| C4 (C-alkyl) | 0.090 | 0.060 | 0.075 |
| O (of NO2) | 0.160 | 0.020 | 0.090 |
| C (alkyne, terminal) | 0.070 | 0.120 | 0.095 |
| C (alkyne, internal) | 0.065 | 0.110 | 0.088 |
Based on the hypothetical data in Table 2, the oxygen atoms of the nitro group and the carbon atom attached to the nitro group (C2) are the most likely sites for nucleophilic attack, as indicated by their higher ƒk+ values. Conversely, the oxygen atom of the hydroxyl group and the terminal alkyne carbon atom are the most probable sites for electrophilic attack due to their higher ƒk- values. For radical attack, the oxygen of the hydroxyl group shows the highest susceptibility. This detailed analysis allows for a nuanced prediction of the chemical behavior of this compound in various reaction environments.
Reactivity and Transformational Chemistry of 4 but 3 Yn 1 Yl 2 Nitrophenol
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group is a highly versatile functional group capable of undergoing a wide array of chemical transformations. sigmaaldrich.com These reactions provide pathways to more complex molecular architectures, functional materials, and bioconjugates.
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The terminal alkyne of 4-(but-3-yn-1-yl)-2-nitrophenol can participate as a key component in several such reactions.
Click Chemistry: The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgwikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgalliedacademies.org In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its efficiency and biocompatibility, allowing for the conjugation of the nitrophenol unit to a wide variety of azide-containing molecules. alliedacademies.orgacs.org Another variant, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a metal-free alternative that utilizes strained cyclooctynes, though in the context of this compound, it would be the reaction partner, not the molecule itself, that is strained. wikipedia.org
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org The alkyne group in this compound can serve as a dienophile, reacting with an electron-rich diene. organic-chemistry.org The reaction is typically facilitated by electron-withdrawing groups on the dienophile; however, the alkyne itself is only moderately activated. The reaction would yield a cyclohexadiene ring fused to the butynyl side chain. The initial adduct contains a double bond and can potentially undergo a second Diels-Alder reaction if not sterically hindered. organic-chemistry.org
| Cycloaddition Type | Reactant Partner | Product | Key Features |
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | High yield, regioselective, biocompatible. organic-chemistry.orgacs.org |
| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexadiene | Forms a six-membered ring, stereospecific. organic-chemistry.orglibretexts.org |
The carbon-carbon triple bond can be readily functionalized through addition reactions, leading to the formation of carbonyl compounds or haloalkenes.
Hydration: The addition of water across the alkyne triple bond can be achieved under different conditions to yield distinct products.
Mercury(II)-Catalyzed Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, the hydration of the terminal alkyne follows Markovnikov's rule. This reaction proceeds via an enol intermediate that tautomerizes to the more stable ketone. For this compound, this pathway would produce a methyl ketone. libretexts.orglibretexts.orgorgoreview.com
Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov addition of water. The alkyne is first treated with a borane (B79455) reagent, often a sterically hindered one like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to ensure mono-addition, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgjove.com This sequence converts the terminal alkyne into an aldehyde. jove.comucalgary.ca
Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a stepwise manner. The first addition typically results in a trans-dihaloalkene, which can then react with a second equivalent of the halogen to form a tetrahaloalkane. chemistrysteps.com Furthermore, specific methods for oxidative halogenation can be employed to synthesize 1-haloalkynes. For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a silver nitrate (B79036) catalyst, or using reagents like chloramine-B with sodium bromide or potassium iodide, allows for the direct formation of 1-bromoalkynes and 1-iodoalkynes, respectively. thieme-connect.com Enzymatic halogenation of terminal alkynes has also been reported, highlighting potential biocatalytic routes. nih.govacs.orgnih.gov
| Reaction | Reagents | Product Type | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov libretexts.orgorgoreview.com |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov libretexts.orgjove.com |
| Halogenation | X₂ (X = Cl, Br) | Dihaloalkene, Tetrahaloalkane | N/A |
| Oxidative Halogenation | e.g., NaBr, Chloramine-B | 1-Haloalkyne | N/A thieme-connect.com |
Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically involving tungsten or molybdenum. wikipedia.orgorganicreactions.org The terminal alkyne of this compound could participate in cross-metathesis with another alkyne. nih.gov This allows for the synthesis of new, internal alkynes. However, terminal alkynes can sometimes lead to catalyst degradation pathways. wikipedia.org Ring-closing alkyne metathesis (RCAM) is a powerful variant for synthesizing large cyclic structures, though it requires a second alkyne within the same molecule. wikipedia.orgresearchgate.net
Polymerization: The alkyne functionality allows this compound to act as a monomer in polymerization reactions. For instance, molecularly imprinted polymers have been created using 4-nitrophenol (B140041) as a template molecule, indicating the compatibility of the nitrophenol moiety with polymerization conditions. nih.govresearchgate.net The terminal alkyne itself can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to form polyacetylene-type polymers. Such polymers bearing functional pendants like the nitrophenol group could have interesting electronic or material properties.
Reactions of the Nitrophenol Core
The nitrophenol ring is susceptible to reactions targeting the nitro group and substitution on the aromatic ring itself.
The reduction of the nitro group is a fundamental transformation in aromatic chemistry. wikipedia.org The nitro group of this compound can be readily reduced to a primary amine, yielding 2-amino-4-(but-3-yn-1-yl)phenol. This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. A wide variety of reagents can accomplish this reduction, offering control over selectivity and conditions. wikipedia.org
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org
Metal/Acid Reduction: Metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic and effective reagents. wikipedia.org
Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.
Sulfite Reduction: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for this reduction. wikipedia.org
The reduction can sometimes be stopped at the intermediate hydroxylamine (B1172632) stage under specific conditions, for example, by using zinc metal in aqueous ammonium chloride. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic ring towards electrophiles is governed by the directing effects of its substituents: the hydroxyl (-OH), nitro (-NO₂), and butynylalkyl groups.
The hydroxyl group is a strongly activating, ortho, para-director. byjus.com
The nitro group is a strongly deactivating, meta-director. quora.com
The alkyl group is a weakly activating, ortho, para-director.
The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. unacademy.com Given that the para position is occupied, electrophilic substitution (e.g., halogenation, nitration, sulfonation, Friedel-Crafts reactions) would be expected to occur at the position ortho to the hydroxyl group (C6). The position between the existing groups (C3) is disfavored due to steric hindrance and the deactivating effect of the adjacent nitro group.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally difficult for benzene (B151609) rings unless they are activated by potent electron-withdrawing groups. libretexts.org The nitro group on this compound significantly reduces the electron density of the ring, making it susceptible to attack by strong nucleophiles. libretexts.orgpressbooks.pub For a substitution to occur, a good leaving group (typically a halide) is required at a position ortho or para to the nitro group. pressbooks.pubyoutube.com While the parent molecule lacks such a leaving group, a derivative (e.g., a halogenated version) could undergo SNAr. In some cases, the nitro group itself can be displaced by a nucleophile, although this usually requires harsh reaction conditions. youtube.com
Intramolecular Cyclization and Annulation Reactions
The bifunctional nature of this compound, containing both a nucleophilic oxygen (phenolic hydroxyl) and an electrophilic alkyne, makes it an ideal candidate for intramolecular cyclization reactions. These reactions can lead to the formation of valuable heterocyclic scaffolds, such as benzofurans.
The terminal alkyne can be activated by various transition metal catalysts (e.g., gold, palladium, copper) or electrophiles to undergo cyclization. For instance, an electrophilic cyclization can proceed via a 5-endo-dig pathway, where an electrophile (like I⁺ from iodine monochloride or Br⁺ from N-bromosuccinimide) adds to the alkyne, and the resulting intermediate is trapped by the phenolic oxygen to form a five-membered furan (B31954) ring fused to the benzene ring. Research on structurally similar 1,4-disubstituted but-3-yn-1-ones has demonstrated that such 5-endo-dig electrophilic cyclizations can produce substituted furans with excellent regiocontrol and in high yields. researchgate.net
Similarly, metal-catalyzed cycloisomerization represents a powerful strategy. Catalysts can coordinate to the alkyne, rendering it susceptible to nucleophilic attack by the nearby phenolic oxygen, leading directly to the benzofuran (B130515) ring system. The specific reaction conditions and choice of catalyst can influence the reaction pathway and the structure of the final product. Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible, potentially involving both the alkyne and the aromatic ring in more complex, multi-bond-forming sequences. researchgate.netias.ac.in
| Strategy | Typical Catalyst/Reagent | Potential Product | Mechanism Type |
|---|---|---|---|
| Electrophilic Cyclization | I₂, ICl, NBS | 5-(Halomethyl)-6-nitrobenzofuran | 5-Endo-dig cyclization researchgate.net |
| Palladium-Catalyzed Cyclization | Pd(II) salts (e.g., PdCl₂) | 6-Nitro-5-(vinyl)benzofuran or related structures | Alkyne activation followed by nucleophilic attack |
| Gold-Catalyzed Cyclization | Au(I) or Au(III) complexes | 6-Nitrobenzofuran (B3273030) derivatives | Highly efficient for alkyne hydroalkoxylation |
| Base-Mediated Cyclization | Strong base (e.g., t-BuOK) | 5-Methylene-6-nitro-4,5-dihydrobenzofuran | Deprotonation followed by intramolecular attack |
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
Owing to its array of functional groups that can be selectively and sequentially modified, this compound serves as a versatile synthetic intermediate or building block for constructing more complex molecules. illinois.edunih.gov Nitro compounds, in particular, are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govnih.govfrontiersin.org
The transformations described in the sections above generate new, more complex intermediates.
From Hydroxyl Group Reactions: Ether or ester derivatives can be used to protect the hydroxyl group while other transformations are carried out on the alkyne or nitro group. The choice of protecting group can be strategic for later stages of a synthesis.
From Cyclization Reactions: The formation of a 6-nitrobenzofuran scaffold from this compound creates a key heterocyclic core present in many biologically active compounds. This benzofuran can be further elaborated. For example, the nitro group can be reduced to an amine, which can then be diazotized, acylated, or used in further ring-forming reactions to build even more complex polycyclic systems. The alkyne functionality, if preserved or modified into another handle (like a vinyl group during cyclization), offers another site for diversification, for instance, through cross-coupling reactions.
The strategic value of this compound lies in its ability to introduce a nitrated aromatic ring and a reactive four-carbon chain in a single step. Each functional group represents a synthetic handle that can be addressed with a high degree of chemical control, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials. frontiersin.org
Advanced Analytical Methodologies for 4 but 3 Yn 1 Yl 2 Nitrophenol
Chromatographic Separation and Quantification Techniques
Chromatographic methods are central to isolating 4-(But-3-yn-1-yl)-2-nitrophenol from complex mixtures, allowing for its precise quantification. The choice of technique depends on the compound's physicochemical properties, the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like nitrophenols. scispace.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its polarity.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation from potential impurities and matrix components. researchgate.net Key considerations include the selection of a stationary phase, mobile phase composition, pH, and detector wavelength. For nitrophenols, C18 columns are commonly employed. researchgate.netchromatographyonline.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comresearchgate.net The pH of the mobile phase is critical as it affects the ionization state of the phenolic group, thereby influencing retention time. UV detection is suitable, given the chromophoric nitro and phenol (B47542) groups in the molecule. chromatographyonline.com
Validation: Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. researchgate.netactascientific.com This process evaluates parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. actascientific.com For instance, an isocratic HPLC method developed for various nitrophenols demonstrated good separation (Rs > 2.0) in under 3.5 minutes, with recoveries in the 90–112% range and precision (CV%) below 15%. chromatographyonline.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer, pH 6.9 researchgate.net |
| Mobile Phase B | Acetonitrile researchgate.net |
| Gradient | Isocratic or Gradient Elution (e.g., 80:20 v/v A:B) chromatographyonline.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Detection | UV at maximum absorbance wavelength |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net However, direct GC analysis of nitrophenols like this compound is challenging due to their polarity and low volatility, which can lead to poor peak shape and interaction with the GC system. researchgate.net
To overcome these limitations, derivatization is typically required to convert the polar phenolic group into a more volatile and less polar ether or ester. A common approach is silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which converts the phenol to a t-butyldimethylsilyl (TBDMS) ether. researchgate.net This derivatization not only improves chromatographic performance but also produces characteristic mass spectra for confident identification in GC-MS. researchgate.net
Research Findings: Studies on other nitrophenols have shown that in-injector derivatization can be an effective and rapid method. researchgate.net The development of a GC method would involve optimizing the temperature program, carrier gas flow rate, and column type. A mid-polarity capillary column is often suitable for separating derivatized phenols. thermofisher.com
Table 2: Representative GC Method Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) researchgate.net |
| Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) fmach.it |
| Carrier Gas | Helium at 1.2 mL/min fmach.it |
| Injector Temperature | 280 °C (for desorption and derivatization) researchgate.net |
| Oven Program | Initial 40°C, ramp at 2°C/min to 240°C, hold for 10 min fmach.it |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgteledynelabs.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. teledynelabs.comyoutube.com
SFC is considered a "green" technology due to its reduced use of organic solvents. nih.gov For analyzing polar compounds like this compound, a polar organic modifier such as methanol is typically added to the CO2 mobile phase to increase its elution strength. youtube.com SFC is particularly advantageous for chiral separations, which could be relevant if derivatives of the butynyl side chain were to create a stereocenter. wikipedia.org The technique's instrumentation is similar to HPLC, but requires a back-pressure regulator to maintain the mobile phase in its supercritical state. wikipedia.org
Research Findings: SFC has demonstrated high orthogonality to reversed-phase LC, meaning the elution order of compounds can be significantly different, providing a complementary separation mechanism. nih.gov This is beneficial for resolving complex mixtures. While specific applications for this compound are not widely documented, the successful application of SFC to a broad range of pharmaceutical and natural products suggests its potential for the efficient analysis of this compound. teledynelabs.comnih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for modern analytical chemistry. They provide not only quantitative data but also definitive structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of compounds in complex matrices. researchgate.netthermofisher.com Its high selectivity and sensitivity make it ideal for analyzing this compound in biological or environmental samples. nih.govnih.gov
The technique couples an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole). After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (usually the molecular ion, [M-H]⁻ in negative mode for phenols) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and enhances selectivity. thermofisher.com
Research Findings: LC-MS/MS methods have been successfully developed for other dinitrophenols and their metabolites in biological fluids. nih.gov For this compound, a method would be developed by first optimizing the ionization and fragmentation in the mass spectrometer via direct infusion. The retention time from the HPLC method would then be combined with the optimized SRM transitions for highly specific quantification.
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 190.05 |
| Collision Energy | Optimized for fragmentation (e.g., 20 eV) foodb.ca |
| Product Ion 1 (SRM) | m/z 144.04 (Loss of NO₂) |
| Product Ion 2 (SRM) | m/z 116.05 (Loss of NO₂ + CO) |
| LC System | Coupled Vanquish Horizon UHPLC thermofisher.com |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantis) thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. oiv.int As with GC-FID, analysis of this compound would require prior derivatization to increase its volatility. researchgate.netresearchgate.net
Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting pattern of fragment ions, or mass spectrum, serves as a chemical "fingerprint" that can be compared to spectral libraries for definitive identification. fmach.it
Research Findings: GC-MS analysis of TBDMS-derivatized phenols is a well-established technique. researchgate.net The TBDMS derivatives of nitrophenols are known to produce a characteristic fragment from the loss of a t-butyl group ([M-57]⁺), which is a strong indicator for identification. researchgate.net Quantification is often achieved using selected ion monitoring (SIM), where the detector focuses on specific, characteristic ions, thereby improving sensitivity. mdpi.com
Table 4: Predicted GC-MS Data for TBDMS-Derivatized this compound
| Parameter | Description |
|---|---|
| Analyte | This compound, TBDMS ether |
| Ionization Mode | Electron Ionization (EI), 70 eV fmach.ithmdb.ca |
| Molecular Ion ([M]⁺) | m/z 305.13 |
| Key Fragment 1 | m/z 248.08 ([M-57]⁺, loss of t-butyl) researchgate.net |
| Key Fragment 2 | m/z 232.08 (Loss of t-butyl and oxygen) researchgate.net |
| Key Fragment 3 | m/z 75.02 (TBDMS fragment) researchgate.net |
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods offer a powerful platform for the analysis of this compound, leveraging the redox-active nitro group. These techniques are known for their high sensitivity, rapid response, and cost-effectiveness. acs.org The core of this analysis lies in the electrochemical reduction of the nitroaromatic system.
The redox behavior of this compound is primarily dictated by the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) derivative (-NHOH). nih.gov This process typically involves a four-electron, four-proton transfer in acidic aqueous solutions. nih.gov The phenolic hydroxyl group can also undergo irreversible oxidation at higher positive potentials. nih.gov
Several electrochemical techniques are employed for the detection of nitrophenolic compounds:
Cyclic Voltammetry (CV): This technique is used to study the redox processes and reaction mechanisms. acs.orgnih.gov By cycling the potential, both reduction and subsequent oxidation peaks can be observed, providing insight into the stability of the generated species. nih.gov The scan rate's effect on peak currents helps determine if the process is diffusion-controlled. nih.gov
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. rsc.orgrsc.org They offer improved discrimination against background currents, resulting in lower detection limits compared to CV. rsc.org
Linear Sweep Voltammetry (LSV): LSV is another valuable technique for quantitative analysis, providing high sensitivity in determining the concentration of analytes. acs.org
The performance of these methods can be significantly enhanced by modifying the working electrode. Materials like graphene oxide composites, gold nanoparticles, and mesoporous carbon have been used to increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower limits of detection (LOD). nih.govrsc.orgrsc.org The pH of the supporting electrolyte is a critical parameter, as the peak potential for the nitro group reduction is often pH-dependent, shifting to more negative values as the pH increases. nih.govnih.gov
Table 1: Comparative Electrochemical Detection of Structurally Related Nitrophenols
| Analytical Method | Electrode Modifier | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Pyridine Diketopyrrolopyrrole-Functionalized Graphene Oxide (PDPP–GO) | 0.5–50 and 50–163 | 0.10 | nih.gov |
| Differential Pulse Voltammetry (DPV) | Reduced Graphene Oxide/Au Nanoparticle Composite | 0.05–2.0 and 4.0–100 | 0.01 | rsc.org |
| Square Wave Voltammetry (SWV) | Reduced Graphene Oxide/Au Nanoparticle Composite | 0.05–2.0 | 0.02 | rsc.org |
| Linear Sweep Voltammetry (LSV) | SrTiO₃/Ag/rGO Composite | Not Specified | 0.03 | acs.org |
This table presents data for p-nitrophenol, a structurally similar compound, to illustrate typical performance characteristics of advanced electrochemical sensors.
Spectrophotometric and Spectrofluorimetric Quantification
Spectrophotometric methods are widely used for the quantification of nitrophenols due to their simplicity, speed, and affordability. nih.gov These methods are based on the principle that molecules absorb light at specific wavelengths.
Spectrophotometry: The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands. The position and intensity of these bands are influenced by the electronic structure, which is significantly affected by the solution's pH. mdpi.com In acidic or neutral solutions, the compound exists in its protonated (phenolic) form. mdpi.com Upon increasing the pH, the phenolic group deprotonates to form the phenolate (B1203915) anion, leading to a noticeable color change and a shift in the absorption maximum to a longer wavelength (a bathochromic shift). mdpi.com For instance, p-nitrophenol solutions are colorless in acidic media and turn yellow in alkaline conditions. researchgate.net
Quantitative analysis is typically performed by constructing a calibration curve based on Beer's Law, plotting absorbance versus concentration at the wavelength of maximum absorbance (λmax). depauw.edu For p-nitrophenol, characteristic absorption peaks are observed around 317 nm in acidic conditions and 400 nm in alkaline conditions. nih.gov Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures of isomers without prior separation. jchr.orgiau.ir
Spectrofluorimetry: Spectrofluorimetric analysis is generally less common for nitrophenols. While the underlying principles of fluorescence spectroscopy offer high sensitivity, nitrophenols often exhibit weak native fluorescence. Their excited-state dynamics can involve non-radiative decay pathways, such as intersystem crossing or internal conversion, which quench fluorescence. However, research into the ultrafast spectroscopic behavior of nitrophenols continues to delineate the complex excited-state dynamics that govern their photochemical properties. mdpi.com
Table 2: Spectrophotometric Quantification Parameters for Nitrophenol Isomers
| Compound | Method | Linear Range (µg/mL) | Wavelength (nm) | Reference |
|---|---|---|---|---|
| p-Nitrophenol | Derivative Ratio Spectra | 1.0–15.0 | 412 | iau.ir |
| o-Nitrophenol | Derivative Ratio Spectra | 1.0–25.0 | Not Specified | iau.ir |
| m-Nitrophenol | Derivative Ratio Spectra | 1.0–25.0 | Not Specified | iau.ir |
| p-Nitrophenol | UV-Vis Spectrophotometry | 0.0–20.0 (mg/L) | 317 | nih.govresearchgate.net |
This table provides examples of quantification parameters for nitrophenol isomers, which are expected to be comparable for this compound.
Development of Reference Standards and Quality Control Protocols
The reliability of any quantitative analysis hinges on the availability of high-purity reference standards and the implementation of rigorous quality control (QC) protocols. spectroscopyonline.comveeprho.com
Development of Reference Standards: A reference standard for this compound is a highly purified and well-characterized material used as a benchmark for qualitative identification and quantitative measurement. veeprho.comcreative-biolabs.com If not commercially available, its preparation involves:
Synthesis and Purification: The compound is synthesized and then purified using techniques like recrystallization or chromatography to achieve a high degree of purity. creative-biolabs.com
Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. creative-biolabs.com
Purity Assessment: The purity of the reference standard is critical. veeprho.com It is determined using multiple methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection. creative-biolabs.com Analyses for residual solvents (by Gas Chromatography) and water content (by Karl Fischer titration) are also essential. creative-biolabs.com
Certification and Storage: The standard is assigned a purity value with an associated uncertainty. spectroscopyonline.com Proper storage conditions are established to ensure its stability over time. spectroscopyonline.com
Quality Control Protocols: QC protocols are a set of systematic procedures designed to ensure that analytical results are reliable and reproducible. libretexts.org A comprehensive QC program for the analysis of this compound would include the following elements, as outlined in standard operating procedures (SOPs). libretexts.org
| Limit of Detection (LOD) | To establish the lowest concentration of analyte that can be reliably detected. | Calculated based on the standard deviation of the blank or the slope of the calibration curve. | acs.org |
Derivatization and Chemical Modification Strategies for Enhanced Utility
Synthesis of Functionalized Analogs via Selective Transformations of the Alkyne and Nitrophenol Moieties
The presence of distinct and reactive functional groups allows for the selective synthesis of a wide array of functionalized analogs.
The terminal alkyne is a particularly valuable handle for modification. One of the most powerful reactions for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). organic-chemistry.orginterchim.fr The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the derivatization of 4-(but-3-yn-1-yl)-2-nitrophenol without affecting the nitrophenol moiety. wikipedia.orgorganic-chemistry.org
Another significant transformation for the alkyne is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to attach various aryl or vinyl substituents to the alkyne terminus, thereby creating a diverse library of derivatives. wikipedia.orglibretexts.org
The nitrophenol moiety also presents several avenues for derivatization. The nitro group can be readily reduced to an amino group (NH2) using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation. researchgate.netnih.govmdpi.com This transformation is significant as the resulting aminophenol can be further functionalized. For example, the amino group can undergo acylation, alkylation, or be converted into a diazonium salt for subsequent reactions. nih.gov
The phenolic hydroxyl group can be modified through reactions such as etherification or esterification to introduce a variety of functional groups. nih.gov For instance, Williamson ether synthesis can be employed to introduce alkyl or aryl substituents, while reaction with acyl chlorides or anhydrides can yield the corresponding esters. These modifications can alter the solubility, electronic properties, and steric hindrance of the molecule.
Below is a table summarizing potential derivatization reactions for this compound.
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |
| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N3, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazoles |
| Sonogashira Coupling | R'-X (X = I, Br), Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst, base | Aryl/vinyl-substituted alkynes | |
| Hydrohalogenation | HX (X = Cl, Br, I) | Vinyl halides | |
| Hydration (Oxymercuration-Demercuration) | HgSO4, H2SO4, H2O | Ketones (via enol intermediate) youtube.com | |
| Nitro Group | Reduction | SnCl2, HCl or H2/Pd-C | 4-(But-3-yn-1-yl)-2-aminophenols |
| Phenolic Hydroxyl | Etherification (Williamson) | R-X, base (e.g., NaH, K2CO3) | Alkyl/aryl ethers |
| Esterification | R-COCl or (RCO)2O, base (e.g., pyridine) | Esters |
Design and Synthesis of Precursors for Larger Molecular Architectures
The strategic derivatization of this compound can generate advanced precursors for the construction of larger and more complex molecular architectures, including heterocyclic compounds and polymers.
For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions involving the alkyne, can lead to the formation of various nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of any additional reagents, substituted indoles, quinolines, or other fused ring systems could potentially be synthesized. The synthesis of heterocyclic compounds is a significant area of organic chemistry due to their prevalence in pharmaceuticals and natural products. semanticscholar.orgresearchgate.net
Furthermore, bifunctional derivatives of this compound can serve as monomers for polymerization reactions. For example, a derivative containing two reactive functional groups, such as a terminal alkyne and a group amenable to polymerization (e.g., a vinyl group introduced via Sonogashira coupling), could be used in step-growth or chain-growth polymerization to create novel polymers with tailored electronic and optical properties.
The table below illustrates how derivatized this compound can be used as a precursor.
| Precursor (Derivatized Compound) | Subsequent Reaction | Resulting Molecular Architecture |
| 4-(Aryl-ethynyl)-2-aminophenol | Intramolecular cyclization | Substituted Indoles/Quinolines |
| 4-(But-3-yn-1-yl)-2-aminophenol | Reaction with a diketone | Substituted benzodiazepines |
| Di-alkyne substituted nitrophenol | Glaser coupling | Conjugated polymers |
| Azide-functionalized derivative (from alkyne) | Reaction with a dialkyne | Cross-linked polymers via click chemistry |
Strategies for Conjugation and Attachment to Other Chemical Entities
The functional handles of this compound and its derivatives are well-suited for conjugation to other chemical entities, including biomolecules, surfaces, and nanoparticles.
The terminal alkyne is a prime site for bioconjugation via the CuAAC "click" reaction. wikipedia.orginterchim.fr This bioorthogonal reaction allows for the specific and efficient attachment of the molecule to biomolecules (e.g., proteins, DNA, carbohydrates) that have been pre-functionalized with an azide group. nih.govacs.org This strategy is widely used in chemical biology and drug delivery to create precisely defined bioconjugates.
The phenolic hydroxyl group can also be utilized for conjugation. For example, it can be activated to form an ester with a carboxylic acid on another molecule, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org
Following the reduction of the nitro group, the resulting amine provides another powerful handle for conjugation. The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds, a common strategy for labeling proteins and other biomolecules. nih.gov Reductive amination, the reaction of the amine with an aldehyde or ketone followed by reduction, is another method to form a stable carbon-nitrogen bond for conjugation. acs.org
The choice of conjugation strategy depends on the nature of the entity to be attached and the desired stability of the resulting linkage. The versatility of this compound allows for a multi-pronged approach to creating complex conjugates.
| Functional Handle for Conjugation | Conjugation Partner | Linkage Formed |
| Terminal Alkyne | Azide-modified biomolecule/surface | 1,2,3-Triazole |
| Phenolic Hydroxyl | Carboxylic acid (with coupling agent) | Ester |
| Amino Group (from nitro reduction) | Activated ester (e.g., NHS ester) | Amide |
| Amino Group (from nitro reduction) | Aldehyde/Ketone (reductive amination) | Amine |
Emerging Research Directions and Future Perspectives for 4 but 3 Yn 1 Yl 2 Nitrophenol
Integration into Sustainable and Green Chemical Syntheses
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. The functional groups within 4-(But-3-yn-1-yl)-2-nitrophenol make it an ideal candidate for integration into sustainable synthetic routes.
One of the most promising areas is the green reduction of the nitro group. Traditional methods for nitro group reduction often involve harsh reagents and produce significant waste. However, recent advancements in catalysis offer more environmentally friendly alternatives. For instance, the use of metallic nanoparticles, synthesized through green methods, has shown high efficiency in the reduction of nitrophenols. nih.govrsc.orgnih.govresearchgate.net These catalysts are often reusable and can operate under mild conditions, significantly improving the sustainability of the process. nih.gov The reduction of the nitro group in this compound to an amino group would yield a valuable intermediate, 2-amino-4-(but-3-yn-1-yl)phenol, opening up new avenues for derivatization.
The terminal alkyne group is another key feature that aligns with green chemistry principles, particularly through its application in "click chemistry." The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, known for its high yields, mild reaction conditions, and the formation of only inoffensive byproducts. sigmaaldrich.com This reaction allows for the efficient and specific conjugation of this compound with a wide array of azide-containing molecules, from small organic compounds to large biomolecules and polymers, often in aqueous and ambient conditions. sigmaaldrich.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Reaction Type | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Nitro Group Reduction | Fe/HCl, SnCl2/HCl | Catalytic hydrogenation with nanoparticles (e.g., Au, Ag, Cu) nih.govmdpi.com | Milder reaction conditions, reusable catalysts, reduced metal waste. |
| Alkyne Coupling | Sonogashira coupling | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) sigmaaldrich.comnih.gov | High efficiency, atom economy, mild conditions, biocompatibility. sigmaaldrich.comwikipedia.org |
Potential as a Modular Building Block in Advanced Materials Science (Focus on Chemical Scaffolding, not properties)
In materials science, there is a constant search for versatile building blocks that can be used to construct complex, functional materials. The trifunctional nature of this compound makes it an excellent candidate for use as a chemical scaffold. Its ability to be "clicked" into larger structures via its alkyne group, combined with the potential for further reactions at the phenolic hydroxyl and nitro (or amino) groups, allows for the creation of a diverse range of molecular architectures. nih.gov
The terminal alkyne serves as a highly specific "handle" for covalent attachment to polymers, surfaces, or other building blocks through click chemistry. umich.eduresearchgate.net This modular approach enables the precise placement of the nitrophenol moiety within a larger material, allowing for the systematic variation of its properties. For example, it could be incorporated into a polymer backbone to introduce specific functionalities or used to functionalize nanoparticles.
The phenolic hydroxyl group offers another site for modification, such as etherification or esterification, allowing for the attachment of other functional units. Furthermore, the nitro group can be reduced to an amine, which can then participate in a host of other reactions, such as amidation or imine formation. This multi-point reactivity allows for the construction of complex, three-dimensional scaffolds and dendritic structures.
Table 2: Modular Functionalization of this compound
| Functional Group | Potential Reaction | Attached Moiety | Resulting Structure |
|---|---|---|---|
| Terminal Alkyne | CuAAC Click Chemistry nih.gov | Azide-functionalized polymer | Polymer with pendant nitrophenol groups |
| Phenolic Hydroxyl | Williamson Ether Synthesis | Alkyl halide with a fluorescent tag | Fluorescently labeled building block |
| Nitro Group (as Amine) | Amide Coupling | Carboxylic acid-terminated dendron | Dendritic structure with a nitrophenol core |
Exploration of Unconventional Reactivity Pathways
Beyond the well-established reactions of its functional groups, this compound offers opportunities for exploring less conventional reactivity pathways. The terminal alkyne, for instance, is not limited to CuAAC reactions. Other cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the strain-promoted alkyne-nitrone cycloaddition (SPANC), offer metal-free alternatives for bioconjugation and materials synthesis. wikipedia.org Additionally, reactions like hydroboration-oxidation can lead to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde, while oxymercuration-demercuration results in a ketone. leah4sci.com
The interplay between the different functional groups within the molecule could also lead to novel intramolecular reactions. Under specific catalytic conditions, it may be possible to induce a reaction between the alkyne and the nitro or phenolic group, leading to the formation of novel heterocyclic compounds. Such reactions would provide a step-economical route to complex molecular architectures that would be difficult to synthesize through traditional multi-step sequences.
Table 3: Unconventional Reactivity of Key Functional Groups
| Functional Group | Unconventional Reaction | Product Type | Potential Application |
|---|---|---|---|
| Terminal Alkyne | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) wikipedia.org | Isoxazoline | Metal-free bioconjugation |
| Terminal Alkyne | Hydroboration-Oxidation leah4sci.comutdallas.edu | Aldehyde | Synthesis of novel aldehydes |
| Nitro Group | Reductive Cyclization with Alkyne | Heterocyclic compound | Access to novel chemical scaffolds |
Challenges and Opportunities in Scalable Synthesis and Industrial Applications
While this compound holds significant promise, its transition from a laboratory-scale curiosity to an industrially relevant chemical faces several challenges. The scalable synthesis of multi-functional organic molecules is often complex, requiring careful optimization of each step to ensure high yields, purity, and safety. researchgate.netnih.gov
Despite these challenges, the potential applications of this compound as a versatile building block in pharmaceuticals, agrochemicals, and materials science provide a strong incentive for overcoming these hurdles. griffith.edu.au The development of a robust, safe, and cost-effective scalable synthesis would be a significant opportunity, unlocking the full potential of this compound for commercial applications. This could involve the use of flow chemistry to control reaction conditions more precisely or the development of novel catalytic systems that operate under milder and safer conditions.
Table 4: Scalable Synthesis: Challenges and Opportunities
| Challenge | Description | Opportunity | Potential Solution |
|---|---|---|---|
| Safety of Nitration | Use of strong, corrosive acids and potential for runaway reactions. google.com | Development of safer nitration protocols. | Use of milder nitrating agents, flow chemistry for better heat management. |
| Alkyne Stability | Terminal alkynes can be unstable, particularly in the presence of certain metals. | Creation of stable derivatives or in-situ generation. | Protection/deprotection strategies, development of robust catalytic systems. |
| Multi-step Synthesis | Long synthetic routes can be costly and generate significant waste. researchgate.net | Process intensification and development of more convergent syntheses. | Telescoping reactions in a single pot, discovery of novel one-step transformations. |
| Purification | Separation of the desired product from byproducts and unreacted starting materials can be difficult. | Development of efficient and green purification methods. | Crystallization-based purification, use of selective catalysts to minimize byproducts. |
Q & A
Basic: What are the recommended synthetic routes for 4-(But-3-yn-1-yl)-2-nitrophenol, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis typically involves introducing the but-3-yn-1-yl group to a nitrophenol precursor. A plausible route includes:
Alkyne Coupling : Use a Sonogashira coupling reaction between 2-nitrophenol derivatives (e.g., iodophenol) and but-3-yne-1-yl boronic acid under palladium catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like alkyne polymerization .
Nitration Post-Functionalization : Alternatively, introduce the nitro group after coupling the alkyne to a phenol derivative. Control nitration conditions (e.g., HNO₃/H₂SO₄ ratio, temperature) to prevent over-nitration or ring degradation .
Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via ¹H/¹³C NMR to confirm regioselectivity.
Basic: How can researchers validate the molecular structure of this compound, and which analytical techniques are most reliable?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- NMR : Analyze aromatic proton splitting patterns (e.g., para vs. ortho nitro groups) and alkyne proton absence (C≡CH signal near δ 2.0–3.0 ppm) .
- IR : Confirm nitro (O–N–O asymmetric stretch at ~1520 cm⁻¹) and alkyne (C≡C stretch at ~2100–2260 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals (solvent: ethanol/water) and refine using SHELXL .
Basic: What are the stability profiles of this compound under standard laboratory storage conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Hydrolytic Stability : Test pH-dependent stability (e.g., 1–13) via HPLC monitoring. Nitrophenols are prone to base-catalyzed hydrolysis; avoid aqueous basic conditions for long-term storage .
Advanced: How can computational methods predict the electronic properties of this compound, and what insights do they offer for reaction design?
Answer:
- Density Functional Theory (DFT) : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity.
- Reactivity Predictions : Simulate reaction pathways (e.g., nucleophilic aromatic substitution) to identify feasible sites for further functionalization .
- Solvent Effects : Employ COSMO-RS to optimize solvent selection for reactions (e.g., polar aprotic solvents stabilize transition states).
Advanced: What challenges arise in crystallizing this compound, and how can SHELX software address them?
Answer:
- Challenges : Low solubility, twinning, or disorder in the alkyne moiety.
- Solutions :
Advanced: How does this compound interact with environmental matrices like carbon nanotubes (CNTs), and what methodologies quantify adsorption efficiency?
Answer:
- Adsorption Studies :
- Analytical Tools : Quantify residual concentrations via UV-Vis (nitro group absorbance at ~400 nm) or LC-MS.
Advanced: What mechanistic insights exist for the photocatalytic degradation of this compound, and how can experimental design optimize degradation pathways?
Answer:
- Mechanism : Radical-driven degradation (•OH, SO₄•⁻) cleaves the nitro group and alkyne chain. Use EPR with spin traps (DMPO) to identify radical species.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
